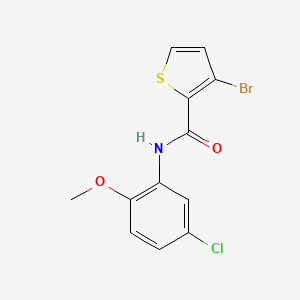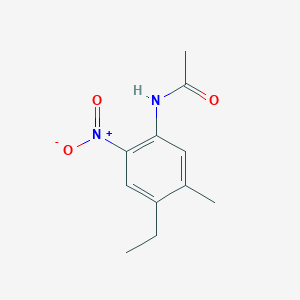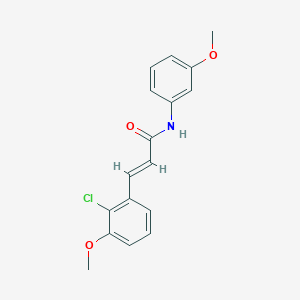
3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide is an organic compound with the molecular formula C17H16ClNO3. This compound is characterized by the presence of a chloro and methoxy group on the phenyl rings, and an amide linkage connecting the two phenyl rings through a propenamide chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 3-methoxyaniline in the presence of a base, followed by the addition of an acylating agent to form the propenamide linkage. The reaction conditions often require a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenamide linkage can be reduced to form the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid
- 3-(2-Chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid
- 3-(2-Chloro-3-methoxyphenyl)-3-azetidinol
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl rings and the propenamide linkage. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
CAS番号 |
853350-10-4 |
|---|---|
分子式 |
C17H16ClNO3 |
分子量 |
317.8 g/mol |
IUPAC名 |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-4-6-13(11-14)19-16(20)10-9-12-5-3-8-15(22-2)17(12)18/h3-11H,1-2H3,(H,19,20)/b10-9+ |
InChIキー |
DFQIZUBKIDSIJH-MDZDMXLPSA-N |
異性体SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



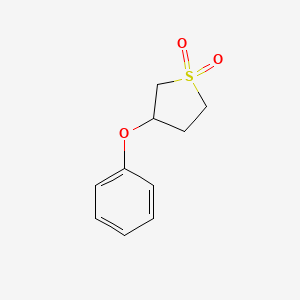

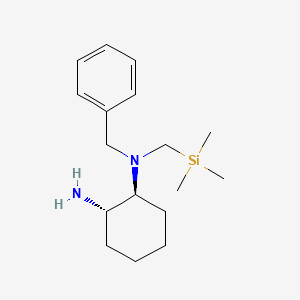
![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)
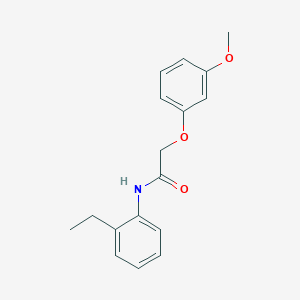
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)

